molecular formula C11H18N2O B1661812 1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}-N-methylmethanamine CAS No. 958443-34-0

1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}-N-methylmethanamine

Cat. No. B1661812
M. Wt: 194.27
InChI Key: QBTSVQAXGSIYTC-UHFFFAOYSA-N
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Description

This compound is a chemical compound with the molecular formula C11H18N2O. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is attached to a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom.


Synthesis Analysis

The synthesis of compounds like this often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, and the reaction conditions are reported in the synthetic strategies used . Functionalization of preformed pyrrolidine rings, such as proline derivatives, is also a common method .


Molecular Structure Analysis

The structure of this compound is characterized by the presence of a pyrrolidine ring and a furan ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine and furan rings. The pyrrolidine ring is known to be involved in various bioactive molecules with target selectivity . The furan ring, being aromatic, may also participate in various reactions.

Future Directions

The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, this compound, with its pyrrolidine and furan rings, could potentially be explored further in drug discovery and development .

properties

IUPAC Name

1-[1-(furan-2-ylmethyl)pyrrolidin-2-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-12-8-10-4-2-6-13(10)9-11-5-3-7-14-11/h3,5,7,10,12H,2,4,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTSVQAXGSIYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN1CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678497
Record name 1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}-N-methylmethanamine

CAS RN

958443-34-0
Record name 1-{1-[(Furan-2-yl)methyl]pyrrolidin-2-yl}-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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